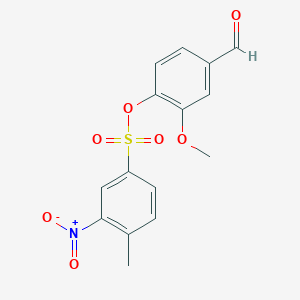

4-Formyl-2-methoxyphenyl 4-methyl-3-nitrobenzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

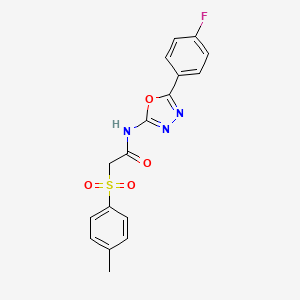

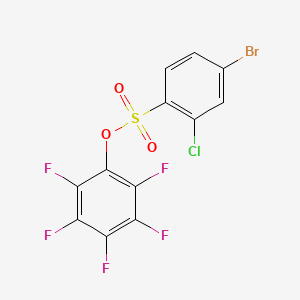

4-Formyl-2-methoxyphenyl 4-methyl-3-nitrobenzenesulfonate is a chemical compound with the molecular formula C15H13NO7S . It has an average mass of 351.331 Da and a monoisotopic mass of 351.041260 Da . This product is intended for research use only.

Molecular Structure Analysis

The molecular structure of 4-Formyl-2-methoxyphenyl 4-methyl-3-nitrobenzenesulfonate consists of 15 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 7 oxygen atoms, and 1 sulfur atom .Applications De Recherche Scientifique

Antimalarial and Anticancer Activities

4-Formyl-2-methoxyphenyl 4-methyl-3-nitrobenzenesulfonate has been studied in relation to its potential antimalarial and anticancer properties. A study by Betts et al. (2006) found that a related compound, 4-methoxyphenyl 4-nitrobenzenesulfonate, showed promising results as an antimalarial agent, although its effectiveness against human skin cancer cells was less pronounced (Betts et al., 2006).

Catalytic Reduction in Chemical Processes

Watanabe et al. (1984) reported on the use of formic acid in the presence of a ruthenium catalyst for the reduction of various nitroarenes, including compounds similar to 4-Formyl-2-methoxyphenyl 4-methyl-3-nitrobenzenesulfonate. This process yielded high conversions and selectivity, indicating potential applications in chemical synthesis (Watanabe et al., 1984).

Synthesis of Cardiotonic Drugs

In a 2019 study, Lomov used 4-methyl-3-nitrobenzenesulfonic acid, a compound related to 4-Formyl-2-methoxyphenyl 4-methyl-3-nitrobenzenesulfonate, for synthesizing intermediates in the preparation of cardiotonic drugs such as Sulmazole and Isomazole. This indicates its potential in pharmaceutical manufacturing (Lomov, 2019).

Photochemical Studies

The photochemical properties of compounds similar to 4-Formyl-2-methoxyphenyl 4-methyl-3-nitrobenzenesulfonate have been studied by Franzke and Wokaun (1992). They investigated the photochemical decomposition reactions of azosulfonates, which are structurally related, highlighting potential applications in photochemistry (Franzke & Wokaun, 1992).

Methanolysis and Nucleophilic Catalysis

Research by Shashidhar et al. (1997) explored the methanolysis of formylbenzenesulfonates, compounds structurally related to 4-Formyl-2-methoxyphenyl 4-methyl-3-nitrobenzenesulfonate. This study provided insights into the intramolecular nucleophilic catalysis, useful in chemical synthesis processes (Shashidhar et al., 1997).

In Vitro and In Silico Anticancer Studies

Kumar et al. (2018) synthesized derivatives of thiabenzene-1-methyl-1-oxides, structurally related to 4-Formyl-2-methoxyphenyl 4-methyl-3-nitrobenzenesulfonate, and evaluated their anticancer activities on lung cancer cell lines. This suggests potential applications in cancer research and drug development (Kumar et al., 2018).

Conformational Polymorphs in Crystal Growth

Research on α−[(4-methoxyphenyl)methylene]-4-nitrobenzeneacetonitrile by Vrcelj et al. (2002) revealed the existence of multiple polymorphic forms, suggesting applications in crystallography and materials science (Vrcelj et al., 2002).

Electrochemical Characterization

Pandurangappa and Ramakrishnappa (2006) studied the electrochemical behavior of carbon powder functionalized with 2-methoxy-4-nitrophenyl groups, indicating potential applications in electrochemistry and sensor technology (Pandurangappa & Ramakrishnappa, 2006).

Propriétés

IUPAC Name |

(4-formyl-2-methoxyphenyl) 4-methyl-3-nitrobenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO7S/c1-10-3-5-12(8-13(10)16(18)19)24(20,21)23-14-6-4-11(9-17)7-15(14)22-2/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOKKJIBICKLCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=O)OC)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Formyl-2-methoxyphenyl 4-methyl-3-nitrobenzenesulfonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2417256.png)

![3-(2-chlorophenyl)-N-[(1,2-dimethylindol-5-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2417258.png)

![6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2417261.png)

![7-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2417265.png)

![Ethyl 2-[5-(3-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-ylthio]acetate](/img/structure/B2417266.png)

![2-((4-chlorophenyl)sulfonyl)-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2417268.png)